(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromo group: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzodioxin moiety: This involves coupling reactions, often facilitated by catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, facilitated by reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another halogenated aromatic compound with different functional groups and properties.
Vanillin acetate: A methoxy-substituted aromatic compound with distinct chemical behavior.
Uniqueness
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one:
Biological Activity
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a benzofuran core and various substituents, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H19BrO6
- Molecular Weight : 495.3 g/mol
- CAS Number : 929380-13-2
The compound consists of a benzofuran structure fused with a benzodioxin moiety, along with a bromo group and methoxybenzyl ether. This intricate arrangement is expected to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features allow it to fit into the active sites of these targets, modulating their activity. This can trigger various biochemical pathways leading to therapeutic effects.
Biological Activities
Research has indicated that compounds with similar structural motifs exhibit various pharmacological effects. The following sections summarize key findings regarding the biological activities associated with this compound.
Antioxidant Activity
Studies have shown that benzofuran derivatives can exhibit significant antioxidant properties. For instance, compounds structurally related to this one have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
Research indicates potential neuroprotective effects against neurodegenerative diseases. In vitro studies have shown that related benzofuran compounds can protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity, suggesting a possible role in Alzheimer's disease treatment .
Anticancer Properties
Initial studies suggest that this compound may possess anticancer properties. Similar benzofuran derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
In silico studies utilizing platforms like PASS (Prediction of Activity Spectra for Substances) indicate that modifications in the structure can lead to enhanced biological activity. For example, the presence of methoxy groups has been associated with increased potency against specific targets.
Properties
Molecular Formula |
C25H19BrO6 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxyphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19BrO6/c1-28-21-5-3-2-4-15(21)13-30-19-6-7-20-22(11-19)32-23(24(20)27)10-16-8-18(26)9-17-12-29-14-31-25(16)17/h2-11H,12-14H2,1H3/b23-10- |
InChI Key |
BVHGLUHKORHJIY-RMORIDSASA-N |
Isomeric SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 |
Origin of Product |
United States |
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